molecular formula C10H19NO3Si B062949 (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid CAS No. 162856-35-1

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

Número de catálogo: B062949
Número CAS: 162856-35-1
Peso molecular: 229.35 g/mol
Clave InChI: LIEWITJXZYCDLE-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a sophisticated chiral building block of significant interest in advanced medicinal chemistry and pharmaceutical research. This compound features a synthetically versatile 4-oxoazetidine (beta-lactam) scaffold, a privileged structure renowned for its biological activity. The presence of the tert-butyldimethylsilyl (TBDMS) group at the ring nitrogen serves as a robust protecting group, enhancing the compound's stability and allowing for selective manipulation of the carboxylic acid functionality. The chiral (R)-configuration at the 2-position is critical for conferring specific stereochemical interactions with biological targets. Its primary research value lies in its application as a key intermediate for the synthesis of novel beta-lactam antibiotics, mechanism-based inhibitors for serine proteases, and other pharmacologically active molecules containing constrained azetidine rings. Researchers utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies for heterocyclic chemistry, and create targeted covalent inhibitors that exploit the reactivity of the beta-lactam ring. The electrophilic carbonyl of the beta-lactam ring is susceptible to nucleophilic attack, often by active-site serine residues in enzymes, leading to irreversible inhibition—a mechanism that is fundamental to the action of several drug classes. This high-purity reagent is an essential tool for chemists and drug discovery scientists aiming to innovate in the design of next-generation therapeutics.

Propiedades

IUPAC Name

(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWITJXZYCDLE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370010
Record name (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162856-35-1
Record name (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Penicillanate-Derived Cyclization

Methyl 6,6-dibromopenicillanate serves as a common starting material for azetidine formation. Treatment with magnesium enolates of sulfoxides enables aldol condensation with acetaldehyde, introducing the C-6 hydroxyethyl group stereospecifically. Subsequent reduction with Zn-NH₄OAc in tetrahydrofuran (THF) yields methyl 6-(1-hydroxyethyl)-penicillanate-1-oxide, which undergoes thiolation with 2-mercaptobenzothiazole to form dithioazetidinone. This intermediate is methylated and oxidized to selectively remove side chains, yielding 4-methylthioazetidinone. Conversion of the methylthio group to acetoxy produces 4-acetoxyazetidinone, a direct precursor to the target compound.

Key Reaction Conditions

  • Aldol condensation: −78°C, THF, 12 h (yield: 85–90%).

  • Reduction: Zn-NH₄OAc, THF, 0°C to RT, 2 h (yield: 92%).

  • Oxidation: KMnO₄, pH 7 buffer, 25°C, 4 h (yield: 88%).

Introduction of the tert-Butyldimethylsilyl (TBDMS) Protecting Group

The TBDMS group is introduced to protect the azetidine nitrogen, ensuring stability during subsequent reactions. Selective silylation is achieved using TBDMSCl in the presence of hindered bases.

Silylation of 4-Oxoazetidine Intermediates

Benzyl (2R,3R)-3-isopropyl-4-oxoazetidine-2-carboxylate is silylated with TBDMSCl (1.1 eq) and DIPEA (3.0 eq) in dichloromethane (DCM) at 0°C. The reaction proceeds quantitatively within 2 h, with purification via flash column chromatography (hexane/ethyl acetate) yielding the TBDMS-protected derivative. This method avoids side reactions at the ketone or ester groups, preserving the azetidine scaffold’s integrity.

Optimization Insights

  • Base selection: DIPEA outperforms imidazole in minimizing ester hydrolysis.

  • Solvent: Anhydrous DCM prevents TBDMSCl hydrolysis.

Oxidation and Carboxylic Acid Formation

The 4-oxo group is introduced via oxidation of secondary alcohols, while the carboxylic acid is generated through hydrolysis or direct synthesis.

Ketone Formation via Manganese Dioxide Oxidation

4-Hydroxyazetidine intermediates are oxidized with MnO₂ in acetone under reflux (8 h, 70°C), achieving >95% conversion to the 4-oxo derivative. Alternative oxidants like Dess-Martin periodinane offer milder conditions (RT, 2 h) but are cost-prohibitive for industrial scales.

Carboxylic Acid Synthesis

Methyl esters of azetidine-2-carboxylic acid are hydrolyzed using LiOH in THF/water (1:1) at 0°C. For TBDMS-protected compounds, this step requires careful pH control (pH 10–12) to prevent desilylation. Yields exceed 90% with minimal racemization when chiral centers are stabilized by bulky substituents.

Enantiomeric Control and Resolution

Chiral Auxiliary Approaches

(S)-Methyl 4-oxoazetidine-2-carboxylate is synthesized via Evans oxazolidinone-mediated alkylation, achieving >99% enantiomeric excess (ee). For the R enantiomer, chiral pool starting materials like D-glyceraldehyde acetonide are used to set the C-2 stereochemistry prior to azetidine ring closure.

Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic methyl esters (e.g., using Pseudomonas fluorescens lipase) resolves the R enantiomer with 98% ee. This method is limited by substrate specificity and requires tailored enzyme immobilization for scalability.

Industrial-Scale Process Optimization

Cost-Effective Protecting Group Strategies

The TBDMS group’s stability under phosphorylation conditions (e.g., during β-lactam activation) and facile removal with fluoride sources (e.g., TBAF) make it ideal for large-scale synthesis. Batch processes using SiO₂ filtration for silylation byproduct removal reduce purification costs.

Green Chemistry Considerations

Solvent recovery systems (e.g., DCM distillation) and catalytic MnO₂ reuse are implemented to minimize waste. Continuous flow systems for oxidation and silylation steps improve throughput by 40% compared to batch methods.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Penicillanate RearrangementMethyl 6,6-dibromopenicillanateAldol, Reduction, Silylation, Oxidation6899High
Chiral Pool SynthesisD-Glyceraldehyde acetonideCyclization, Silylation, Hydrolysis7598Moderate
Kinetic ResolutionRacemic methyl esterEnzymatic hydrolysis, Silylation5298Low

Mecanismo De Acción

The mechanism of action of ®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparación Con Compuestos Similares

Key Properties:

  • Physical Form : White crystalline powder or chunks .
  • Melting Point : 137.0°C to 141.0°C .
  • Purity : ≥99% (commonly supplied in 1 g glass bottles for research) .
  • Molecular Weight : 229.35 g/mol .

The compound’s azetidine ring (a four-membered β-lactam analog) confers ring strain, enhancing reactivity in synthetic applications. The TBS group improves stability and solubility in organic solvents, making it valuable in pharmaceutical intermediates and asymmetric synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Functional Groups Melting Point (°C) Applications References
(R)-1-(TBS)-4-oxoazetidine-2-carboxylic acid (849767-21-1) Azetidine TBS, 4-oxo, carboxylic acid 137–141 Research, β-lactam synthesis
(2R,3R)-3-((R)-1-(TBS-oxy)ethyl)-4-oxoazetidin-2-yl acetate (76855-69-1) Azetidine TBS-oxyethyl, 4-oxo, acetate N/A Lab research (non-pharmaceutical)
(S)-tert-Butyl (1-(TBS-oxy)-3-hydroxypropan-2-yl)carbamate (185692-85-7) Linear chain TBS-oxy, tert-butyl carbamate, hydroxy N/A Peptide synthesis
tert-Butyl (R)-4-(TBS-oxy)-2-oxopyrrolidine-1-carboxylate (228267-20-7) Pyrrolidine TBS-oxy, 2-oxo, tert-butyl carboxylate N/A Chiral catalyst precursor
(2R,4S)-5,5-dimethyl-2-[(1R)-1-...]thiazolidine-4-carboxylic acid (N/A) Thiazolidine Oxazolyl, thiazolidine, carboxylic acid N/A Antibiotic analogs (e.g., oxacillin)

Key Comparative Insights:

Core Ring Structure :

  • The target compound’s azetidine ring (4-membered) has higher ring strain than pyrrolidine (5-membered, CAS 228267-20-7) or thiazolidine (5-membered with sulfur, CAS N/A), leading to distinct reactivity in nucleophilic reactions .
  • β-Lactam analogs (e.g., 76855-69-1) share the azetidine backbone but lack the carboxylic acid group, limiting their utility in carboxylate-directed coupling reactions .

Protecting Groups :

  • The TBS group in the target compound enhances steric protection compared to trimethylsilyl (TMS) groups in 942190-60-5, reducing undesired side reactions in acidic conditions .
  • tert-Butyl carbamate in 185692-85-7 offers orthogonal protection for amines, unlike the TBS group’s preference for hydroxyl or carboxylate protection .

Applications: The target compound is used in research-scale β-lactam synthesis, whereas 76855-69-1 is restricted to non-drug lab applications . Thiazolidine derivatives (e.g., CAS N/A) are more prevalent in antibiotic development (e.g., oxacillin analogs) due to sulfur’s electronic effects .

Thermal Stability :

  • The target’s melting point (137–141°C) exceeds that of most TBS-protected pyrrolidines (e.g., 228267-20-7), likely due to stronger hydrogen bonding from the carboxylic acid group .

Research Findings

  • Synthetic Utility : The TBS group in the target compound enables regioselective functionalization of the azetidine ring, a feature less achievable with bulkier silyl groups .
  • Comparative Reactivity : In Suzuki-Miyaura coupling, the azetidine core (target) reacts 30% faster than pyrrolidine analogs (228267-20-7), attributed to ring strain .

Actividad Biológica

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a synthetic organic compound belonging to the azetidine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its design incorporates a tert-butyldimethylsilyl (TBDMS) group, which enhances stability and reactivity, making it an interesting candidate for various biological applications.

Structural Characteristics

The molecular formula of this compound is C10H19NO3SiC_{10}H_{19}NO_3Si, with a molecular weight of approximately 229.35 g/mol. The compound features a four-membered nitrogen-containing ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H19NO3Si
Molecular Weight229.35 g/mol
CAS Number162856-35-1
Melting Point137-141 °C
Density1.09 g/cm³

The synthesis of this compound typically involves the following steps:

  • Formation of the Azetidine Ring : Cyclization reactions using β-amino acids or β-lactams.
  • Introduction of TBDMS Group : Protection of hydroxyl or amino groups using tert-butyldimethylsilyl chloride.
  • Oxidation and Carboxylation : Final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety .

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives exhibit antimicrobial activity against various pathogens. The specific biological activity of this compound has not been extensively documented in public literature; however, the structural similarity to other azetidine compounds suggests potential efficacy against bacterial strains, possibly through inhibition of key metabolic pathways.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research has demonstrated that modifications in azetidine structures can lead to enhanced biological activities:

  • Inhibition of Mycobacterium tuberculosis : Research on related azetidine compounds revealed their potential in inhibiting mPTPB, a virulence factor for Mycobacterium tuberculosis. Such findings indicate that derivatives could be explored for their anti-tuberculosis activity .
  • Cellular Response Modulation : Studies have shown that certain azetidine derivatives can modulate immune responses in macrophages, suggesting that this compound might influence similar pathways, enhancing host defense mechanisms against infections .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

One of the primary applications of (R)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is in the synthesis of various derivatives that have potential biological activity. The compound serves as a precursor for the development of azetidine-based pharmaceuticals, which are known for their diverse biological properties.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing azetidine derivatives with enhanced biological activity. The derivatives exhibited promising results in inhibiting specific enzymes associated with various diseases, including cancer and bacterial infections .

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively. Its applications in medicinal chemistry include:

  • Anticancer Agents : Research indicates that derivatives of this compound can act as inhibitors of cancer cell proliferation. For instance, a derivative was shown to inhibit the growth of certain cancer cell lines in vitro .
  • Antimicrobial Activity : Some studies have reported that compounds derived from this structure possess antimicrobial properties, making them candidates for developing new antibiotics .

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its potential in drug formulation. Its ability to modify pharmacokinetic properties makes it valuable for designing drugs with improved absorption and bioavailability.

Example: Drug Formulation

A formulation study highlighted how incorporating this compound into drug delivery systems enhanced the solubility and stability of active pharmaceutical ingredients (APIs), leading to more effective therapeutic outcomes .

Toxicological Studies

While the potential applications are promising, it is crucial to consider the toxicological profile of this compound. Preliminary studies indicate that it may cause skin and eye irritation, necessitating careful handling and further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid?

  • Methodology : Reflux in acetic acid with sodium acetate (0.01–0.1 mol) for 2.5–5 hours, followed by precipitation and recrystallization from DMF/acetic acid mixtures. This approach is effective for stabilizing the azetidine ring and preventing racemization during synthesis .
  • Key Considerations : Use inert atmospheres (e.g., nitrogen) to avoid oxidation of the tert-butyldimethylsilyl (TBS) group. Monitor reaction progress via TLC or HPLC to ensure completion.

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Methods :

  • HPLC : Purity >98% can be confirmed using reverse-phase C18 columns with UV detection at 210–254 nm .
  • NMR : Key signals include the TBS group (δ ~0.1–0.3 ppm for Si-CH3_3), the azetidine carbonyl (δ ~175–180 ppm), and the carboxylic acid proton (δ ~12–13 ppm) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]+^+ calculated for C12_{12}H23_{23}NO4_4Si: 298.14) confirms molecular identity .

Q. What are the recommended storage conditions to ensure stability?

  • Stability : Store at –20°C under anhydrous conditions in amber vials. The TBS group is sensitive to hydrolysis in acidic/basic environments, and the azetidine ring may degrade upon prolonged exposure to moisture .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO3_3, H2_2O2_2) and protic solvents (e.g., MeOH, H2_2O) during handling .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence stereochemical outcomes in downstream reactions?

  • Mechanistic Insight : The TBS group acts as a bulky protecting group, shielding the β-lactam ring from nucleophilic attack and stabilizing intermediates during asymmetric synthesis. Its steric hindrance can direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Case Study : In Meropenem impurity synthesis, the TBS group prevents undesired epimerization at the azetidine C2 position, preserving the (R)-configuration .

Q. What strategies mitigate racemization during functionalization of the carboxylic acid moiety?

  • Approaches :

  • Use mild coupling agents (e.g., EDC/HOBt) at 0–4°C to minimize acid activation-induced racemization.
  • Employ chiral auxiliaries (e.g., oxazolidinones) to stabilize the transition state in amide bond formation .
    • Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can computational modeling predict reactivity in complex multi-step syntheses?

  • Tools : DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the 4-oxo group, which lowers the energy barrier for nucleophilic ring-opening reactions.
  • Application : Predict regioselectivity in β-lactam ring functionalization for antibiotic derivatives .

Q. What analytical challenges arise in characterizing degradation products?

  • Challenges : Degradation via TBS cleavage or β-lactam hydrolysis generates polar byproducts (e.g., silanols, secondary amines) that require specialized LC-MS/MS methods for detection .
  • Solution : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify low-abundance impurities .

Contradictions and Limitations

  • Stability Data : reports no specific degradation data, while suggests sensitivity to hydrolysis. Researchers should conduct accelerated stability studies (40°C/75% RH) to define shelf-life .
  • Stereochemical Purity : Some sources (e.g., ) report co-elution of epimers in HPLC, necessitating method optimization (e.g., chiral columns) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.